The compound can be sourced from various chemical suppliers and research institutions. It is classified under the category of benzothiazole derivatives, which are known for their diverse biological activities. The specific structure contributes to its classification as a potential therapeutic agent against various diseases, including tuberculosis .
The synthesis of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide typically involves several key steps:
The molecular structure of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can be represented using several notations:
InChI=1S/C9H7ClN3O3S/c1-5(13)10-9-11-7-3-2-6(12(14)15)4-8(7)16-9/h2-4H,1H3,(H,10,11,13)
CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
2-Chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure for enhanced biological activity.
The mechanism of action of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide primarily involves its interaction with biological targets:
This interaction leads to therapeutic effects that are currently being explored in various research settings.
The physical properties of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide include:
Chemical properties include its solubility in organic solvents and stability under standard laboratory conditions. Its GHS classification indicates it is an irritant .
The applications of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide span several fields:
This compound's versatility highlights its potential impact on drug discovery and development efforts aimed at combating infectious diseases.
CAS No.: 60537-65-7
CAS No.: 142697-76-5
CAS No.:
CAS No.: 2365156-60-9
CAS No.: 61607-82-7
CAS No.: 62453-16-1